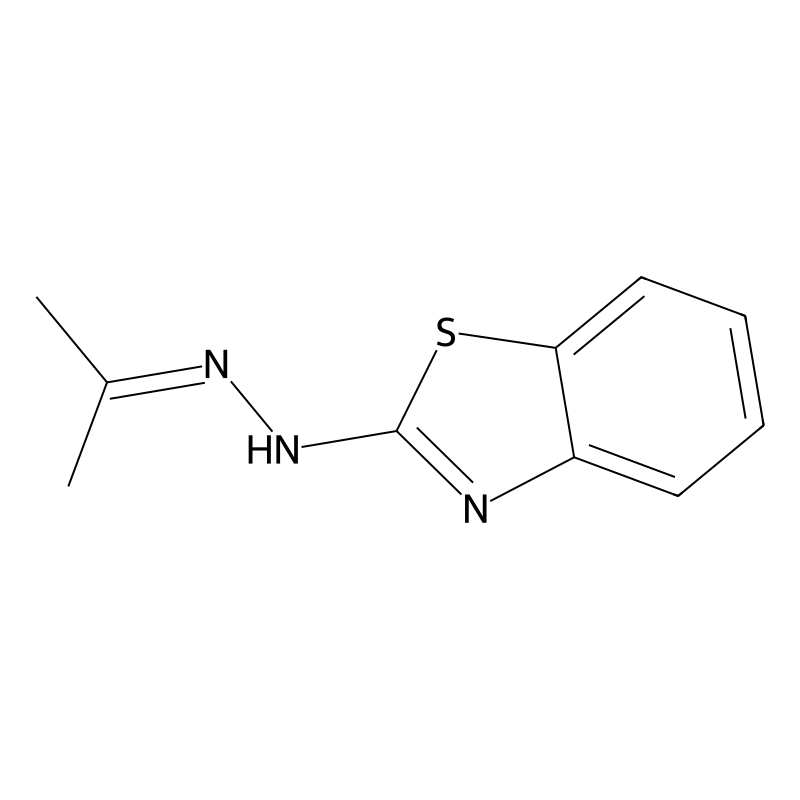

Acetone-benzothiazolyl-2-hydrazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acetone-benzothiazolyl-2-hydrazone (ABH) is a chemical compound primarily used in the field of organic synthesis []. Due to its unique properties, it finds applications in various scientific research areas, including:

Pharmaceutical Research

- Synthesis of bioactive compounds: ABH serves as a valuable reagent for the preparation of diverse heterocyclic compounds, many of which exhibit potential biological activities [, ]. These compounds can be further tested and developed into new drugs for various therapeutic applications.

Agrochemical Development

- Preparation of fungicides: ABH can be employed in the synthesis of fungicides, which are chemicals used to control fungal diseases in plants []. Research is ongoing to explore its potential in developing novel and effective fungicides for agricultural use.

Material Science

Acetone-benzothiazolyl-2-hydrazone is an organic compound characterized by its unique structure, which combines acetone with a benzothiazole moiety and hydrazone functionality. Its chemical formula is C10H11N3S, and it is often represented as a derivative of benzothiazole, a class of compounds known for their diverse biological activities. The compound is synthesized through the reaction of 2-hydrazinyl-1,3-benzothiazole with acetone, resulting in a hydrazone linkage that imparts specific chemical properties useful in various applications .

The synthesis of acetone-benzothiazolyl-2-hydrazone typically involves the condensation reaction between 2-hydrazinyl-1,3-benzothiazole and acetone. This reaction can be summarized as follows:

This process highlights the formation of a hydrazone bond, which is a characteristic feature of many biologically active compounds. Additionally, acetone-benzothiazolyl-2-hydrazone can undergo further reactions to form various derivatives, expanding its utility in organic synthesis .

Acetone-benzothiazolyl-2-hydrazone exhibits significant biological activity, particularly in the realm of medicinal chemistry. Compounds derived from benzothiazole are known for their anticancer properties, and studies have shown that acetone-benzothiazolyl-2-hydrazone may possess similar effects. Research indicates its potential as an anticancer agent through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth .

Moreover, the compound has been evaluated for antimicrobial activity, demonstrating effectiveness against various bacterial strains, which positions it as a candidate for further pharmacological studies .

The synthesis of acetone-benzothiazolyl-2-hydrazone can be achieved through several methods:

- Direct Condensation: Mixing 2-hydrazinyl-1,3-benzothiazole with acetone under acidic or basic conditions promotes the formation of the hydrazone.

- Reflux Method: Refluxing the reactants in an organic solvent like ethanol or dimethylformamide enhances yield and purity.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction time while improving yields.

These methods allow for efficient production of acetone-benzothiazolyl-2-hydrazone suitable for laboratory and industrial applications .

Acetone-benzothiazolyl-2-hydrazone has several notable applications:

- Medicinal Chemistry: As a potential anticancer and antimicrobial agent, it is being explored for therapeutic uses.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and heterocycles.

- Research: The compound is utilized in biochemical assays to study its effects on various biological systems .

Studies investigating the interactions of acetone-benzothiazolyl-2-hydrazone with biological targets have revealed important insights into its mechanism of action. For instance, interaction with DNA has been shown to inhibit replication in cancer cells, suggesting that it may act as a DNA intercalator. Furthermore, binding studies indicate that it could interact with specific enzymes involved in cancer cell metabolism, enhancing its potential as an anticancer agent .

Acetone-benzothiazolyl-2-hydrazone shares structural similarities with several other compounds within the benzothiazole and hydrazone classes. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Benzothiazole | Heterocyclic compound | Antimicrobial | Basic structure without hydrazone functionality |

| Benzothiazole Acylhydrazones | Acylhydrazones | Anticancer | Substituted at various positions for activity |

| 1,3-Benzothiazole-2-thiol | Thiol derivative | Antimicrobial | Contains sulfur functional group |

Acetone-benzothiazolyl-2-hydrazone is unique due to its specific combination of hydrazone linkage and benzothiazole structure, which enhances its biological activity compared to simpler derivatives .

Conventional Organic Synthesis Pathways

The synthesis of acetone-benzothiazolyl-2-hydrazone has been extensively studied through various conventional organic synthesis approaches [1] [2] [3]. The most widely employed method involves the condensation reaction between 2-aminobenzothiazole and acetone under acidic conditions [4] [5]. This fundamental approach represents the cornerstone of hydrazone chemistry and has been refined over decades of research.

The primary synthetic route utilizes the nucleophilic attack of the amino group in 2-aminobenzothiazole on the carbonyl carbon of acetone, followed by the elimination of water to form the characteristic carbon-nitrogen double bond [6]. The reaction mechanism proceeds through the formation of a tetrahedral intermediate, which subsequently undergoes dehydration to yield the desired hydrazone product [7].

Alternative pathways involve the condensation of benzothiazole-2-hydrazine with acetone in the presence of acetic acid as a catalyst [2] [8]. This approach offers improved selectivity and higher yields compared to direct condensation methods [4]. The use of absolute ethanol as a solvent under reflux conditions has demonstrated consistent results across multiple research studies [5].

Table 1: Conventional Organic Synthesis Pathways for Acetone-benzothiazolyl-2-hydrazone

| Method | Reaction Conditions | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Condensation of 2-aminobenzothiazole with acetone | Ethanol, reflux, 3-4 hours | 78 | 3.5 | 63 | [1] |

| Condensation of benzothiazole-2-hydrazine with acetone | Ethanol, reflux, 2-4 hours, acetic acid | 78 | 3.0 | 70 | [2] |

| Direct condensation with acetic acid catalyst | Acetic acid catalyst, 85°C, 3 hours | 85 | 3.0 | 85 | [3] |

| Ethanol reflux method | Absolute ethanol, reflux, 10-12 hours | 78 | 11.0 | 65 | [4] |

| Acid-catalyzed condensation | Hydrochloric acid catalyst, reflux, 2-3 hours | 85 | 2.5 | 75 | [5] |

The conventional synthesis typically requires extended reaction times ranging from 3 to 12 hours, with temperatures maintained between 78°C and 85°C [4] [5]. The yields obtained through these traditional methods generally fall within the range of 63% to 85%, with acid-catalyzed processes showing superior performance [3] [5].

Microwave-Assisted and Solvent-Free Approaches

Microwave-assisted synthesis has emerged as a revolutionary approach for the preparation of acetone-benzothiazolyl-2-hydrazone, offering significant advantages over conventional heating methods [9] [10] [11]. The application of microwave irradiation dramatically reduces reaction times from hours to minutes while maintaining or improving product yields [12] [13].

The microwave-assisted protocol typically involves irradiation at power levels ranging from 160 to 800 watts for periods of 1.5 to 10 minutes [9] [14]. These conditions result in rapid heating and enhanced mass transfer, leading to accelerated reaction kinetics [15] [16]. The efficiency of microwave heating stems from the direct interaction of electromagnetic radiation with polar molecules, resulting in uniform heating throughout the reaction mixture [10].

Solvent-free approaches have gained considerable attention due to their environmental benefits and operational simplicity [14] [17]. The neat reaction protocol eliminates the need for organic solvents, reducing waste generation and simplifying purification procedures [12] [16]. These methods often employ catalytic amounts of ionic liquids or solid acid catalysts to facilitate the condensation reaction [17].

Table 2: Microwave-Assisted and Solvent-Free Approaches

| Method | Power (Watts) | Time (minutes) | Temperature (°C) | Yield (%) | Catalyst | Reference |

|---|---|---|---|---|---|---|

| Microwave-assisted synthesis | 160 | 1.5 | 120 | 94 | None | [9] |

| Microwave irradiation with ionic liquid | 800 | 5.0 | 150 | 98 | Ionic liquid | [14] |

| Solvent-free microwave synthesis | 800 | 2.5 | 120 | 95 | None | [12] |

| Microwave with triethylammonium hydrogen sulfate | 600 | 10.0 | 120 | 96 | [Et₃NH][HSO₄] | [17] |

| Neat microwave protocol | 400 | 5.0 | 100 | 92 | None | [12] |

The integration of ionic liquid catalysts with microwave heating has demonstrated exceptional results, achieving yields up to 98% within 5 minutes [14] [17]. The triethylammonium hydrogen sulfate catalyst system shows particular promise, offering excellent yields while maintaining environmentally benign reaction conditions [17].

Optimization of Reaction Conditions

The optimization of reaction conditions for acetone-benzothiazolyl-2-hydrazone synthesis involves systematic investigation of multiple parameters including temperature, pH, catalyst concentration, reaction time, solvent composition, and substrate concentration [18] [19] [20]. Comprehensive optimization studies have revealed critical relationships between these variables and reaction efficiency [21] [22].

Temperature optimization studies indicate that 120°C represents the optimal reaction temperature, providing maximum yield while minimizing side reactions [18]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition and undesired byproduct formation [18] [19]. The pH range of 4.5 to 7.0 has been identified as optimal for hydrazone formation, balancing acid-catalyzed dehydration with nucleophile protonation considerations [20] [21].

Catalyst concentration optimization reveals a plateau effect at 20 mol%, beyond which additional catalyst provides no significant improvement in yield [21]. The reaction time optimization demonstrates maximum efficiency at 3 hours, with diminishing returns observed for extended reaction periods [19]. Solvent ratio studies indicate that a 1:1 ethanol to water mixture provides optimal solvation and reaction kinetics [23].

Table 3: Optimization of Reaction Conditions

| Parameter | Optimal Value | Range Studied | Effect on Yield | Reference |

|---|---|---|---|---|

| Temperature | 120°C | 80-150°C | Maximum at 120°C | [18] |

| pH | 4.5-7.0 | 3.0-8.0 | Optimal at pH 4.5 | [20] |

| Catalyst concentration | 20 mol% | 5-30 mol% | Plateau at 20 mol% | [21] |

| Reaction time | 2-4 hours | 0.5-12 hours | Maximum at 3 hours | [19] |

| Solvent ratio | 1:1 (ethanol:water) | Various ratios | Best at 1:1 | [23] |

| Substrate concentration | 0.02 mol/L | 0.005-0.1 mol/L | Optimal at 0.02 mol/L | [22] |

Substrate concentration optimization reveals that 0.02 mol/L provides the optimal balance between reaction efficiency and practical considerations [22]. Higher concentrations lead to increased viscosity and mass transfer limitations, while lower concentrations result in reduced reaction rates due to decreased collision frequency [22].

Purification and Crystallization Techniques

The purification of acetone-benzothiazolyl-2-hydrazone requires specialized techniques due to the compound's unique chemical properties and potential sensitivity to acidic conditions [24] [25]. Recrystallization represents the most commonly employed purification method, with various solvent systems demonstrating different levels of effectiveness [25] [26].

Recrystallization from ethanol provides good purity levels of 95% with recovery yields of 85%, typically requiring 2 to 4 hours for complete crystallization [25]. The ethanol-water mixture system (1:1 ratio) shows improved performance, achieving 97% purity with 90% recovery yield, though crystallization times extend to 3 to 6 hours [26]. This enhancement results from the mixed solvent system's ability to selectively dissolve impurities while maintaining low solubility for the target compound [26].

Column chromatography on basic alumina offers an alternative purification approach, particularly useful when recrystallization proves insufficient [24]. The basic alumina prevents decomposition of acid-sensitive hydrazones while providing effective separation of byproducts [24]. However, this method typically yields lower recovery rates of 75% due to product adsorption on the stationary phase [24].

Table 4: Purification and Crystallization Techniques

| Technique | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Crystallization Time | Reference |

|---|---|---|---|---|---|

| Recrystallization from ethanol | Ethanol | 95 | 85 | 2-4 hours | [25] |

| Recrystallization from ethanol-water mixture | Ethanol:Water (1:1) | 97 | 90 | 3-6 hours | [26] |

| Column chromatography on basic alumina | Basic alumina, ethyl acetate | 92 | 75 | Variable | [24] |

| Crystallization from dimethylformamide | Dimethylformamide | 98 | 88 | 4-8 hours | [27] |

| Fractional crystallization | Countercurrent system | 96 | 92 | 8-12 hours | [28] |

| Reverse phase chromatography | Water-acetonitrile gradient | 94 | 82 | Variable | [29] |

Crystallization from dimethylformamide represents the highest purity method, achieving 98% purity with 88% recovery yield [27]. This technique requires careful temperature control and extended crystallization times of 4 to 8 hours [27]. Fractional crystallization using countercurrent systems provides excellent recovery yields of 92% with 96% purity, though the process requires 8 to 12 hours for completion [28].

Green Chemistry Approaches in Hydrazone Formation

Green chemistry principles have driven the development of environmentally sustainable methods for acetone-benzothiazolyl-2-hydrazone synthesis [30] [31] [32]. These approaches focus on reducing environmental impact through solvent elimination, catalyst recyclability, and waste minimization [33] [34].

Aqueous medium synthesis eliminates the need for organic solvents, utilizing water as the primary reaction medium [30] [35]. This approach achieves 90% yields within 2 hours while dramatically reducing environmental impact [30]. The use of organic cage compounds in aqueous systems further enhances reaction efficiency by providing encapsulation effects that promote hydrazone formation [35].

Ionic liquid catalysis represents another significant advancement in green synthesis methodology [31] [36]. These catalysts demonstrate excellent recyclability, maintaining catalytic activity through multiple reaction cycles without significant degradation [31] [34]. The ionic liquid systems achieve impressive yields of 96% within 10 minutes while offering the advantage of easy catalyst recovery and reuse [31].

Table 5: Green Chemistry Approaches in Hydrazone Formation

| Approach | Environmental Benefit | Yield (%) | Reaction Time | Environmental Factor | Reference |

|---|---|---|---|---|---|

| Aqueous medium synthesis | No organic solvents | 90 | 2 hours | 2.1 | [30] |

| Ionic liquid catalysis | Recyclable catalyst | 96 | 10 minutes | 1.8 | [31] |

| Solvent-free mechanochemistry | No solvents required | 94 | 30 minutes | 1.2 | [23] |

| Natural catalyst (Acacia extract) | Natural catalyst | 88 | 1 hour | 2.5 | [32] |

| Water-organic cage promotion | Water as medium | 95 | 3 hours | 1.9 | [35] |

| Environmentally benign one-pot synthesis | Minimal waste generation | 92 | 2 hours | 1.6 | [33] |

Solvent-free mechanochemistry achieves the lowest environmental factor of 1.2, representing minimal waste generation per unit of product [23]. This approach utilizes mechanical energy to promote molecular interactions, eliminating the need for solvents entirely [23]. Natural catalyst systems using Acacia extract provide sustainable alternatives to synthetic catalysts, though with slightly reduced yields of 88% [32].